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Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate

Catalog No.
S2829148
CAS No.
76322-08-2
M.F
C13H16O6
M. Wt
268.265
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate

CAS Number

76322-08-2

Product Name

Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate

IUPAC Name

ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate

Molecular Formula

C13H16O6

Molecular Weight

268.265

InChI

InChI=1S/C13H16O6/c1-4-18-12(15)8-19-13-9(7-14)5-10(16-2)6-11(13)17-3/h5-7H,4,8H2,1-3H3

InChI Key

ZFMXSMVRZBKCBX-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)OC)C=O

solubility

not available

Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate is an organic compound characterized by its unique structure, which includes a formyl group attached to a phenoxy moiety that also carries two methoxy substituents. This compound is classified under the category of phenolic esters and exhibits various functional groups that contribute to its chemical reactivity and biological activity. The molecular formula for this compound is C13_{13}H14_{14}O5_{5}, and its systematic name reflects the presence of both ethyl and formyl functionalities along with methoxy groups.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide. The major product formed from this reaction is Ethyl 2-(2-carboxy-4,6-dimethoxyphenoxy)acetate.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding Ethyl 2-(2-hydroxymethyl-4,6-dimethoxyphenoxy)acetate.
  • Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles, leading to various derivatives like Ethyl 2-(2-formyl-4-methoxy-6-alkoxyphenoxy)acetate.

This compound has shown potential biological activities, particularly in the realm of medicinal chemistry. It is used as an intermediate in the synthesis of pharmaceuticals and has been investigated for its role in enzyme-catalyzed reactions. Its unique structure may contribute to specific interactions with biological targets, making it a subject of interest in drug development and biochemical assays.

The synthesis of Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate typically involves the following steps:

  • Formation of the Intermediate: The reaction begins with 2,4-dimethoxyphenol reacting with ethyl bromoacetate in the presence of a base such as potassium carbonate.
  • Formylation: The resulting intermediate is then subjected to formylation using dichloromethyl methyl ether as the formylating agent, facilitated by a Lewis acid catalyst like aluminum chloride.

In industrial settings, these methods are scaled up using automated reactors and continuous flow systems to enhance yield and purity while minimizing by-products.

Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate has diverse applications:

  • Chemical Industry: It serves as an intermediate in synthesizing various organic compounds, including agrochemicals and pharmaceuticals.
  • Biological Research: The compound is utilized in studying enzyme-catalyzed reactions and serves as a substrate in biochemical assays.
  • Material Science: It is employed in producing specialty chemicals and as a building block for polymers and resins.

The mechanism of action for Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate involves its interaction with molecular targets where the formyl group acts as an electrophile. This allows it to participate in nucleophilic addition reactions. Additionally, the methoxy groups influence reactivity through resonance effects, enhancing its potential utility in various biochemical applications.

Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate can be compared with several structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-(2-formyl-4-methoxyphenoxy)acetateLacks one methoxy groupDifferent reactivity due to reduced electron donation
Ethyl 2-(2-formyl-4,6-dihydroxyphenoxy)acetateContains hydroxyl groupsIncreased hydrogen bonding potential affecting solubility
Ethyl 2-(2-formyl-4,6-dimethylphenoxy)acetateContains methyl groupsAlters steric and electronic properties compared to methoxy groups

This compound's uniqueness lies in its combination of functional groups that impart specific reactivity patterns and versatility across various applications .

XLogP3

1.6

Dates

Last modified: 04-15-2024

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